1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a diethoxyethyl group and a dioxaborolane moiety
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are commonly used in the suzuki-miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound, being a boronic ester, is involved in the transmetalation step of the Suzuki-Miyaura coupling reaction . In this step, the boronic ester transfers the organic group attached to boron to a palladium catalyst . This is a key step in the formation of the new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction, which is a key biochemical pathway in synthetic chemistry . This reaction is used to synthesize various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, such as this compound, are susceptible to hydrolysis , which can influence their bioavailability and stability.
Result of Action
The result of the compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the formation of the pyrazole ring through the cyclization of hydrazine derivatives with 1,3-diketones. The diethoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The dioxaborolane moiety is often incorporated through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the boron atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical.
Major Products: The major products depend on the specific reactions but can include various substituted pyrazoles, boronic esters, and functionalized derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, especially in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its boron-containing moiety.
Comparison with Similar Compounds
- 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole
Uniqueness: Compared to similar compounds, 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole offers a unique combination of a pyrazole ring and a boron-containing moiety, which can provide distinct reactivity and interaction profiles. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.
This detailed overview highlights the significance and versatility of this compound in various scientific fields
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BN2O4/c1-7-19-13(20-8-2)11-18-10-12(9-17-18)16-21-14(3,4)15(5,6)22-16/h9-10,13H,7-8,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJUUYBIPJNLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682247 | |
Record name | 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-25-7 | |
Record name | 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2-diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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